molecular formula C14H15Cl2N3OS B11168493 2,5-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

2,5-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11168493
M. Wt: 344.3 g/mol
InChI Key: VKYYIIMMFSJIKU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a thiadiazole ring, and a pentanyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 5-(pentan-3-yl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different thiadiazole derivatives .

Scientific Research Applications

2,5-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15Cl2N3OS

Molecular Weight

344.3 g/mol

IUPAC Name

2,5-dichloro-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H15Cl2N3OS/c1-3-8(4-2)13-18-19-14(21-13)17-12(20)10-7-9(15)5-6-11(10)16/h5-8H,3-4H2,1-2H3,(H,17,19,20)

InChI Key

VKYYIIMMFSJIKU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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